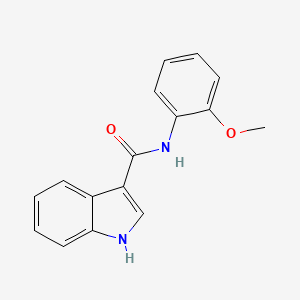![molecular formula C12H8ClFN2S2 B2915901 3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-61-3](/img/structure/B2915901.png)
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s properties and applications can be influenced by its structure and the presence of the isothiazole ring, chloro, fluoro, and benzyl groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isothiazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom, is a key feature of this compound. The 2-chloro-6-fluorobenzyl group is attached to the sulfur atom of the isothiazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Given the presence of the isothiazole ring and the 2-chloro-6-fluorobenzyl group, it could potentially undergo a variety of organic reactions .Scientific Research Applications
Selective Separation of Aqueous Sulphate Anions
The study by Luo et al. (2017) explored the potential of certain ligands for the selective separation of aqueous sulfate anions via crystallization, demonstrating the importance of such compounds in environmental chemistry and water treatment processes (Yang‐Hui Luo et al., 2017).
Synthesis of Heterocyclic Compounds
Research by Brownsort and Paton (1987) detailed the synthesis of benzopyrano and isothiazoloquinolines, highlighting the utility of nitrile sulphides in creating complex heterocyclic structures, which are crucial in drug discovery and development (P. Brownsort & R. Paton, 1987).
Carbonic Anhydrase Inhibitors
Ilies et al. (2003) synthesized halogenated sulfonamides to investigate their inhibition of carbonic anhydrase IX, a tumor-associated isozyme, underlining the role of such compounds in designing anticancer agents (M. Ilies et al., 2003).
Electrochemical Copolymerization
Şahin et al. (2002) researched the electropreparation and properties of polyaniline derivatives, contributing to the development of conducting polymers with potential applications in electronics and materials science (Y. Şahin et al., 2002).
High Refractive Index Polyimides
Tapaswi et al. (2015) developed transparent polyimides with high refractive indices, showcasing the use of sulfur-containing aromatic compounds in the creation of materials for optical applications (P. Tapaswi et al., 2015).
Antifungal Schiff Bases
A study by Yang Qingcu (2014) on the synthesis and antifungal activity of Schiff bases derived from triazole compounds suggests their potential in combating vegetable pathogens, indicating their agricultural applications (Yang Qingcu, 2014).
Mechanism of Action
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2S2/c1-7-8(5-15)12(16-18-7)17-6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNBSQCNZCUDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)

![1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2915831.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)


![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)




